molecular formula C19H23ClN4O2 B4026919 4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE

4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B4026919
M. Wt: 374.9 g/mol
InChI Key: GHOQPMOBWTZUIB-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-butanone is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a pyrimidinyl-substituted piperazine, and a butanone backbone.

Scientific Research Applications

4-(4-Chloro-2-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-butanone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-butanone typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a pyrimidinyl-substituted piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-butanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or aldehydes, while reduction results in alcohols .

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-15-14-16(20)5-6-17(15)26-13-2-4-18(25)23-9-11-24(12-10-23)19-21-7-3-8-22-19/h3,5-8,14H,2,4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOQPMOBWTZUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE
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4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE
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4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE
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4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE
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4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE
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4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE

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